5-Methoxyindan-1-ylideneacetic acid ethyl ester
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Overview
Description
5-Methoxyindan-1-ylideneacetic acid ethyl ester is an organic compound that belongs to the class of indane derivatives This compound is characterized by the presence of a methoxy group attached to the indane ring and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyindan-1-ylideneacetic acid ethyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane core structure.
Methoxylation: Introduction of the methoxy group to the indane ring is achieved through a methoxylation reaction using methanol and a suitable catalyst.
Formation of Acetic Acid Derivative: The indane derivative is then reacted with acetic acid or its derivatives to form the acetic acid moiety.
Esterification: Finally, the acetic acid derivative is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Continuous Flow Reactors: These reactors allow for efficient and controlled synthesis.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyindan-1-ylideneacetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indane derivatives.
Scientific Research Applications
5-Methoxyindan-1-ylideneacetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxyindan-1-ylideneacetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-3-indoleacetic acid: Another indole derivative with similar structural features.
Indane-1-acetic acid: Lacks the methoxy group but shares the indane core structure.
Ethyl 2-methoxybenzoate: Contains a methoxy group and an ethyl ester but differs in the core structure.
Uniqueness
5-Methoxyindan-1-ylideneacetic acid ethyl ester is unique due to the combination of its methoxy group and indane core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73809-30-0 |
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Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-9H,3-5H2,1-2H3 |
InChI Key |
CSYXYILSDUPUAF-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC2=C1C=CC(=C2)OC |
SMILES |
CCOC(=O)C=C1CCC2=C1C=CC(=C2)OC |
Canonical SMILES |
CCOC(=O)C=C1CCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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